molecular formula C17H17F2NOS B2883365 2,6-difluoro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide CAS No. 2034574-78-0

2,6-difluoro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide

Cat. No. B2883365
CAS RN: 2034574-78-0
M. Wt: 321.39
InChI Key: GVXUORSZRHHVDX-UHFFFAOYSA-N
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Description

2,6-difluoro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

Target of Action

, which are aromatic compounds containing an anilide group where the carboxamide group is substituted with a benzene ring . These compounds often have various biological targets, depending on their specific structures.

Mode of Action

. The presence of the difluoro and thiophenyl groups may also influence the compound’s interaction with its targets.

Advantages and Limitations for Lab Experiments

One advantage of using 2,6-difluoro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide in lab experiments is its potential as a lead compound for the development of new drugs. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.

Future Directions

There are several future directions for the study of 2,6-difluoro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide. One direction is to further investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential as a chemotherapeutic agent for various types of cancer. Additionally, further studies are needed to better understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 2,6-difluoro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide involves several steps, including the reaction of 2,6-difluorobenzoyl chloride with cyclopentylmagnesium bromide, followed by the reaction of the resulting intermediate with thiophene-3-carboxaldehyde. The final product is obtained by reacting the intermediate with methylamine hydrochloride.

Scientific Research Applications

2,6-difluoro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, it has been studied for its potential as a chemotherapeutic agent. In drug discovery, it has been used as a lead compound for the development of new drugs.

properties

IUPAC Name

2,6-difluoro-N-[(1-thiophen-3-ylcyclopentyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NOS/c18-13-4-3-5-14(19)15(13)16(21)20-11-17(7-1-2-8-17)12-6-9-22-10-12/h3-6,9-10H,1-2,7-8,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXUORSZRHHVDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=C(C=CC=C2F)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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